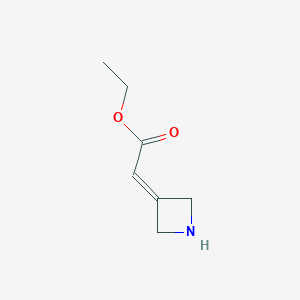

Ethyl 2-(azetidin-3-ylidene)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

ethyl 2-(azetidin-3-ylidene)acetate |

InChI |

InChI=1S/C7H11NO2/c1-2-10-7(9)3-6-4-8-5-6/h3,8H,2,4-5H2,1H3 |

InChI Key |

FUWQDVDBFGIPMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Azetidin 3 Ylidene Acetate and Its Precursors

Horner-Wadsworth-Emmons Reaction in Azetidin-3-one (B1332698) Derivatization

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of alkenes from carbonyl compounds and is particularly effective for creating the exocyclic double bond in ethyl 2-(azetidin-3-ylidene)acetate from an azetidin-3-one precursor. wikipedia.orgorganic-chemistry.org This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which offers greater nucleophilicity and lower basicity compared to Wittig reagents, to react with aldehydes and ketones, predominantly forming (E)-alkenes. wikipedia.orgorganic-chemistry.org

The reaction begins with the deprotonation of a phosphonate, such as triethyl phosphonoacetate, to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of an N-protected azetidin-3-one. wikipedia.org The subsequent elimination of a dialkylphosphate salt from the resulting oxaphosphetane intermediate yields the desired this compound. wikipedia.org The removal of the water-soluble phosphate (B84403) byproduct is a significant advantage of this method. organic-chemistry.org

Optimization of Reaction Conditions for Stereocontrol

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction can be influenced by several factors, allowing for the selective formation of either the (E)- or (Z)-isomer of this compound. wikipedia.org Generally, the HWE reaction favors the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgresearchgate.net

Key factors influencing stereoselectivity include:

Nature of the Phosphonate Reagent: The structure of the phosphonate itself plays a crucial role. For instance, using phosphonates with electron-withdrawing groups can accelerate the elimination step and favor the formation of (Z)-alkenes, a principle applied in the Still-Gennari modification. nrochemistry.com

Reaction Temperature: Higher reaction temperatures (e.g., 23 °C versus -78 °C) tend to increase the proportion of the (E)-isomer due to enhanced equilibration of the intermediates. wikipedia.org

Base and Counterion: The choice of base and the resulting counterion can affect stereoselectivity. Lithium, sodium, and potassium bases are commonly used, with lithium salts often showing greater (E)-selectivity. wikipedia.org The use of non-coordinating cations, such as K+ with 18-crown-6, can promote the formation of (Z)-alkenes. organicchemistrydata.org

Solvent: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Non-polar solvents at higher temperatures can favor the trans-product, while polar solvents at low temperatures can favor the cis-product. nii.ac.jp

A systematic study on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes demonstrated that increasing the steric bulk of the aldehyde and using higher reaction temperatures favored the formation of the (E)-alkene. wikipedia.org

Table 1: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction

| Factor | Condition for (E)-Selectivity | Condition for (Z)-Selectivity |

| Temperature | Higher temperatures (e.g., 23 °C) | Lower temperatures (e.g., -78 °C) |

| Counterion | Li⁺ > Na⁺ > K⁺ | Non-coordinating cations (e.g., K⁺/18-crown-6) |

| Phosphonate Substituents | Simple alkoxy groups | Electron-withdrawing groups (e.g., CF₃CH₂O-) |

| Solvent | Non-polar | Polar |

Mechanistic Investigations of Enolate Formation and Olefination

The mechanism of the Horner-Wadsworth-Emmons reaction involves the formation of a phosphonate enolate (carbanion) through deprotonation of the α-carbon to the phosphoryl and carboxyl groups. masterorganicchemistry.com This enolate is stabilized by the delocalization of the negative charge onto the oxygen atoms of both the phosphoryl and carbonyl groups. masterorganicchemistry.com

Ab initio calculations have shed light on the reaction pathway. nih.gov The reaction proceeds through the following key steps:

Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl group of the aldehyde or ketone, which is the rate-limiting step. wikipedia.org

Oxaphosphetane Formation: The initial adduct then forms a four-membered ring intermediate called an oxaphosphetane. nrochemistry.comnih.gov

Pseudorotation and Bond Cleavage: The oxaphosphetane undergoes pseudorotation, followed by cleavage of the P-C and then the O-C bonds. nih.gov

Alkene Formation: This final elimination step yields the alkene and a dialkylphosphate byproduct. wikipedia.org

Computational studies have shown that the transition state leading to the trans-olefin is generally more stable than the one leading to the cis-olefin, explaining the common preference for (E)-alkene formation. nii.ac.jpnih.gov The formation of the oxaphosphetane is often the rate-determining step. nih.gov

Novel Approaches to Azetidine (B1206935) Ring Construction Leading to Ylidene Esters

Beyond the derivatization of pre-existing azetidin-3-ones, significant efforts have been directed towards novel methods for constructing the azetidine ring itself, which can then be elaborated to ylidene esters.

Photo-Induced Catalysis in Azetidine Scaffold Formation

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of azetidines under mild conditions. nih.govnih.gov One such approach involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, facilitated by a commercially available iridium photocatalyst. proquest.comrsc.org This method harnesses the triplet state reactivity of the oxime derivative to construct the azetidine ring. proquest.com

Another innovative photo-induced strategy employs copper catalysis for the [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.govnih.gov In this process, photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine scaffold. nih.govnih.gov This method is notable for its atom economy and the use of a cheap and abundant copper catalyst. nih.govnih.gov

Radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) also provides a mild, visible-light-driven route to densely functionalized azetidines. chemrxiv.orgunipd.it

Metal-Catalyzed Cyclization Strategies

Transition metal catalysis offers a diverse range of methods for azetidine synthesis. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines is an effective strategy for forming the azetidine ring. rsc.org Another palladium-catalyzed approach involves the annulation of N-acyl-o-alkynylanilines with isocyanides through a 6-endo-dig cyclization. nih.gov

Gold catalysis has been employed in the oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov

Furthermore, copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides presents a general synthesis for azetidines. nih.gov

Organocatalytic Methods for Azetidine Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of azetidines. For instance, an iminium salt can catalyze the selective intermolecular C(sp³)–H amination, leading to the formation of cyclic amines, including azetidines. nsf.gov The first examples of organocatalyzed enantioselective syntheses of nonracemic azetidines were reported between 2008 and 2015, marking a significant breakthrough in the field. thieme-connect.de

Alternative Pathways to Azetidin-3-ylidene Core Structures

Traditional methods for azetidine synthesis often involve the cyclization of linear precursors. acs.org However, a range of alternative pathways, including radical cascades, ring expansions, and cycloadditions, have emerged as powerful tools for constructing the azetidine core with diverse substitution patterns.

A novel and atom-economical approach to the azetidine skeleton is the [3+1] radical cascade cyclization. nih.gov A notable example is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. nih.govresearchgate.net This method allows for the functionalization of two α-amino C(sp³)–H bonds. nih.gov The reaction is initiated by the formation of an α-aminoalkyl radical, which is generated photochemically with a copper catalyst. researchgate.net This radical then adds to an alkyne to form a vinyl radical. nih.gov The key step is a subsequent tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization, which forms the azetidine ring. nih.govresearchgate.net Density functional theory (DFT) calculations have indicated that the formation of a tertiary radical intermediate is crucial for the success of the cyclization step. nih.govresearchgate.net This methodology is characterized by its operational simplicity, the use of an inexpensive catalyst, and a broad substrate scope, even allowing for the late-stage modification of complex molecules. nih.gov

Table 1: Examples of Azetidine Synthesis via [3+1] Radical Cascade Cyclization nih.govresearchgate.net

| Amine Substrate | Alkyne Substrate | Catalyst System | Product | Yield |

|---|---|---|---|---|

| N,N-Dimethylaniline | Phenylacetylene | [(DPEphos)(bcp)Cu]PF₆ / Blue LED | 1-Methyl-2,2-diphenylazetidine | High |

| N-Methyl-N-benzylaniline | Ethyl propiolate | [(DPEphos)(bcp)Cu]PF₆ / Blue LED | Ethyl 2-(1-benzyl-2-phenylazetidin-2-yl)acetate | Good |

| Adamantyl-dimethylamine | 4-Ethynyltoluene | [(DPEphos)(bcp)Cu]PF₆ / Blue LED | 2-(Adamantan-1-yl)-2-(p-tolyl)azetidine | Moderate |

The high ring strain of three-membered aziridines can be harnessed to drive ring expansion reactions, providing an effective route to four-membered azetidines. epfl.ch One such strategy involves a formal [3+1] ring expansion of methylene (B1212753) aziridines upon reaction with rhodium-bound carbenes. nih.gov This transformation proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the aziridine (B145994) substrate to the azetidine product. nih.gov The proposed mechanism involves the formation of an aziridinium (B1262131) ylide intermediate, followed by a ring-opening/ring-closing cascade. nih.gov This method is particularly useful for generating highly substituted methylene azetidines, including those with vicinal tertiary-quaternary stereocenters. nih.gov

Another approach is the thermal isomerization of specific aziridines. For instance, base-promoted cyclization of dibromo amino esters can lead to kinetically favored aziridines, which then rearrange to the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives upon heating in a solvent like DMSO. rsc.org

Table 2: Azetidine Synthesis via Ring Expansion of Aziridines nih.govrsc.org

| Precursor Type | Reagents/Conditions | Key Transformation | Product Type | Selectivity |

|---|---|---|---|---|

| Bicyclic Methylene Aziridine | Diazo compound, Rh₂(OAc)₄ | [3+1] Ring Expansion | Methylene Azetidine | High Yield, Excellent Stereoselectivity nih.gov |

| 2-Bromo-2-carboxy-aziridine | DMSO, 70 °C | Thermal Isomerization | 3-Bromoazetidine-3-carboxylate | Thermodynamic Control rsc.org |

Cycloaddition reactions are among the most powerful methods for constructing cyclic systems, including the azetidine ring. acs.org The Staudinger [2+2] cycloaddition, involving the reaction of a ketene (B1206846) with an imine, is a classic and widely used method for synthesizing β-lactams (azetidin-2-ones), which can subsequently be reduced to azetidines. acs.orgmdpi.com The stereochemical outcome of the Staudinger synthesis is often dependent on the geometry of the starting imine and can be influenced by torquoelectronic effects during the cyclization step. mdpi.com

Other cycloaddition strategies have also been developed. magtech.com.cn These include amine-catalyzed [2+2] cycloadditions of allenoates and imines, and [2+2] photocycloadditions between imines and alkenes. magtech.com.cn Furthermore, azetines (the unsaturated analogues of azetidines) can participate as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) to afford complex polycyclic azetidine structures. nih.gov

Table 3: Overview of Cycloaddition Reactions for Azetidine Synthesis magtech.com.cnmdpi.comnih.gov

| Reaction Type | Reactants | Initial Product | Key Features |

|---|---|---|---|

| Staudinger [2+2] Cycloaddition | Ketene + Imine | β-Lactam (Azetidin-2-one) | Well-established; often diastereoselective. mdpi.com |

| Amine-Catalyzed [2+2] Cycloaddition | Allenoate + Imine | Substituted Azetidine | Organocatalytic approach. magtech.com.cn |

| [2+2] Photocycloaddition | Imine + Alkene | Substituted Azetidine | Uses photochemical activation. magtech.com.cn |

| [4+2] Cycloaddition (Diels-Alder) | 2-Azetine + Diene | Fused Polycyclic Azetidine | Builds molecular complexity rapidly. nih.gov |

Regioselective and Stereoselective Synthesis of Azetidine Enamine Esters

The synthesis of specifically functionalized azetidines like this compound requires precise control over not only ring formation but also the placement and three-dimensional arrangement of substituents. Regioselective and stereoselective methods are paramount for creating these enamine ester structures efficiently and with high purity.

A powerful strategy for the regioselective synthesis of 3-substituted azetidine derivatives is the aza-Michael addition of N-nucleophiles to α,β-unsaturated esters like methyl (N-Boc-azetidin-3-ylidene)acetate. nih.gov The reaction of this precursor with various NH-heterocycles, such as pyrazoles or benzotriazoles, can lead to different regioisomers depending on which nitrogen atom of the heterocycle acts as the nucleophile. nih.gov For example, the reaction with 1,2,3-benzotriazole in the presence of K₂CO₃ can produce a mixture of N-1 and N-2 substituted regioisomers. nih.gov In contrast, the reaction with indazole under DBU catalysis can yield a single regioisomer in moderate yield. nih.gov The outcome is dictated by the reaction conditions and the inherent nucleophilicity of the different nitrogen atoms within the heterocyclic reactant. nih.gov

Achieving diastereoselectivity is critical when multiple stereocenters are present or created during the synthesis of functionalized azetidines. Diastereocontrol can be achieved through substrate-based or reagent-based strategies.

In a substrate-controlled approach, an existing chiral center in the starting material directs the stereochemical outcome of the reaction. For example, the [2+2] cycloaddition of diketene (B1670635) with a chiral imine derived from (R)-3-benzyloxy-2-methylpropanal proceeds with high diastereoselectivity (up to 15:1 d.r.) to give the corresponding 3,4-cis-3-acetyl-β-lactam. researchgate.net Similarly, a general method for accessing C2-substituted azetidines with high diastereoselectivity involves the condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide auxiliary, followed by organometallic addition and intramolecular cyclization. acs.org

Reagent-controlled diastereoselectivity often employs a chiral catalyst to favor the formation of one diastereomer regardless of the substrate's intrinsic stereochemistry. A highly regio- and diastereoselective method for synthesizing versatile 2-arylazetidines has been developed where kinetic control favors the formation of the strained four-membered ring over the thermodynamically preferred five-membered pyrrolidine (B122466) ring. acs.org Computational studies have shown that the transition state leading to the trans-azetidine product is significantly lower in energy than those leading to the cis-azetidine or the pyrrolidine isomers, explaining the observed high diastereoselectivity. acs.org

Table 4: Examples of Diastereoselective Azetidine Synthesis researchgate.netacs.orgnih.gov

| Method | Reactants | Key Feature | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| [2+2] Cycloaddition | Chiral Imine + Diketene | Substrate Control | Up to 15:1 researchgate.net |

| Kinetic Cyclization | Substituted Epoxy Amine | Kinetic Control | >20:1 (trans/cis) acs.org |

| Copper-Catalyzed Boryl Allylation | Azetine + Boryl Reagent + Allyl Phosphate | Catalyst Control | >20:1 nih.gov |

The development of enantioselective methods provides access to specific enantiomers of chiral azetidines, which is crucial for pharmaceutical applications. nih.gov Several catalytic strategies have been successfully implemented.

One powerful approach is the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamide can be used to synthesize C-2-substituted azetidines with high levels of stereocontrol. rsc.org Another method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily prepared in high enantiomeric excess using chiral sulfinamide chemistry, to produce chiral azetidin-3-ones. nih.gov

Catalytic enantioselective methods offer a more atom-economical approach. A copper-catalyzed boryl allylation of achiral azetines using a chiral bisphosphine ligand has been developed to synthesize chiral 2,3-disubstituted azetidines. nih.gov This reaction installs both a boryl and an allyl group with high enantioselectivity, creating two new stereogenic centers simultaneously. nih.gov Organocatalysis has also been employed; for example, L-proline can catalyze the condensation of aldehydes and anilines to form intermediates that, after several steps including a microwave-promoted intramolecular cyclization, yield enantiomerically enriched 1,2,3-trisubstituted azetidines. rsc.org Additionally, enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved via intramolecular C-C bond formation using a novel chiral phase-transfer (PT) catalyst. nih.gov

Table 5: Enantioselective Strategies for Chiral Azetidine Synthesis rsc.orgnih.govnih.govnih.gov

| Methodology | Chiral Source | Product Type | Enantioselectivity (e.r. or e.e.) |

|---|---|---|---|

| Auxiliary-Controlled Cyclization | Chiral tert-butanesulfinamide | C-2 Substituted Azetidines | High rsc.org |

| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamide | Chiral Azetidin-3-ones | >98% e.e. nih.gov |

| Copper-Catalyzed Boryl Allylation | Chiral Bisphosphine Ligand | Chiral 2,3-Disubstituted Azetidines | Up to 99:1 e.r. nih.gov |

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Catalyst | Spirocyclic Azetidine Oxindoles | Up to 98:2 e.r. nih.gov |

| Organocatalysis | L-proline | 1,2,3-Trisubstituted Azetidines | High rsc.org |

Reactivity and Mechanistic Pathways of Ethyl 2 Azetidin 3 Ylidene Acetate

Nucleophilic Reactivity at the Exocyclic Double Bond

The exocyclic double bond in ethyl 2-(azetidin-3-ylidene)acetate is part of an α,β-unsaturated ester system, rendering the β-carbon electrophilic and susceptible to conjugate addition reactions, also known as Michael additions.

Aza-Michael Addition Reactions with Nitrogen Heterocycles

The aza-Michael addition is a crucial method for forming carbon-nitrogen bonds. In the case of N-protected 2-(azetidin-3-ylidene)acetates, various nitrogen-based nucleophiles, including a wide array of nitrogen heterocycles, can be added across the exocyclic double bond. This reaction provides a direct route to novel 3,3-disubstituted azetidine (B1206935) derivatives, which are valuable as complex amino acid building blocks. mdpi.comktu.edubohrium.comresearchgate.net

Research has demonstrated the successful aza-Michael addition of both saturated and aromatic nitrogen heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate, a close analog of the title compound. mdpi.com The reactions are typically catalyzed by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comresearchgate.net The use of a Boc protecting group on the azetidine nitrogen is common in these syntheses. mdpi.comktu.edubohrium.comresearchgate.net

The scope of nitrogen nucleophiles includes:

Saturated Heterocycles: Azetidine, pyrrolidine (B122466), piperidine (B6355638), and morpholine (B109124) readily participate in the reaction. For instance, reacting methyl 2-(N-Boc-azetidin-3-ylidene)acetate with azetidine in the presence of DBU yields the corresponding 1,3'-biazetidine (B3306570) adduct. mdpi.com

Aromatic Heterocycles: Aromatic systems such as pyrazole, imidazole, benzimidazole, indole, 1,2,4-triazole, and benzotriazole (B28993) have also been successfully employed as nucleophiles in this transformation. mdpi.com The reaction with 1H-imidazole, for example, produces the corresponding azetidine-imidazole hybrid molecule in good yield. mdpi.com

The general mechanism involves the base-catalyzed deprotonation of the nitrogen heterocycle, followed by the nucleophilic attack of the resulting anion onto the β-carbon of the α,β-unsaturated ester. Subsequent protonation yields the final adduct. These reactions pave the way for creating diverse molecular scaffolds for various applications, including drug discovery. mdpi.comresearchgate.net

Table 1: Examples of Aza-Michael Addition with N-Boc-mthis compound Note: The following data is based on the reactivity of the corresponding methyl ester, which is expected to be analogous to the ethyl ester.

| Nucleophile | Product | Yield (%) |

| Azetidine | Methyl 2-(1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 64 |

| Pyrrolidine | Methyl 2-(1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 72 |

| Piperidine | Methyl 2-(1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 68 |

| Morpholine | Methyl 2-(1-Boc-3-morpholinoazetidin-3-yl)acetate | 75 |

| 1H-Imidazole | Methyl 2-(1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |

| 1H-Benzimidazole | Methyl 2-(1-Boc-3-(1H-benzo[d]imidazol-1-yl)azetidin-3-yl)acetate | 56 |

| 1H-Indole | Methyl 2-(1-Boc-3-(1H-indol-1-yl)azetidin-3-yl)acetate | 55 |

Data sourced from reference mdpi.com

Carbon-Nucleophile Additions

In addition to nitrogen nucleophiles, the electrophilic exocyclic double bond of this compound is expected to react with various carbon-based nucleophiles. These reactions, such as the conjugate addition of organometallic reagents or enolates, would result in the formation of a new carbon-carbon bond at the C3 position of the azetidine ring.

Common carbon nucleophiles that could potentially be used include:

Organocuprates (Gilman Reagents): Dialkyl- and diarylcuprates are soft nucleophiles that are well-known to undergo 1,4-conjugate addition to α,β-unsaturated esters.

Grignard Reagents: In the presence of a copper catalyst, Grignard reagents can also be directed to perform conjugate addition. youtube.com

Enolates: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can add to the Michael acceptor.

Cyanide: The addition of cyanide, often from sources like HCN or trimethylsilyl (B98337) cyanide, can introduce a cyano group, leading to the formation of cyanohydrins after subsequent workup. youtube.com

The general pathway involves the attack of the carbon nucleophile on the β-carbon of the double bond, generating an enolate intermediate. This enolate is then protonated during workup to yield the 3,3-disubstituted azetidine product.

Table 2: Potential Carbon-Nucleophile Addition Reactions

| Carbon Nucleophile | Reagent Example | Expected Product |

| Organocuprate | (CH₃)₂CuLi | Ethyl 2-(3-methylazetidin-3-yl)acetate |

| Malonate Enolate | Na⁺⁻CH(CO₂Et)₂ | Ethyl 2-(3-(1,3-diethoxy-1,3-dioxopropan-2-yl)azetidin-3-yl)acetate |

| Cyanide | KCN / H⁺ | Ethyl 2-(3-cyanoazetidin-3-yl)acetate |

Electrophilic Reactivity of the Azetidine Nitrogen

The lone pair of electrons on the secondary nitrogen of the azetidine ring makes it a nucleophilic center. This allows for a variety of reactions directly on the nitrogen atom, including alkylation, acylation, and the introduction of protecting groups.

N-Alkylation and N-Acylation Reactions

The azetidine nitrogen can be readily functionalized through reactions with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation: This reaction involves treating this compound with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the acid generated. This leads to the formation of N-alkylated azetidine derivatives.

N-Acylation: Acylating agents like acid chlorides or anhydrides react with the azetidine nitrogen to form N-acyl derivatives. This transformation is often used to introduce various functional groups or to modify the electronic properties of the nitrogen atom.

These derivatizations are fundamental for building more complex molecular architectures based on the azetidine scaffold.

Table 3: Representative N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Expected Product |

| Benzyl bromide (BnBr) / Base | N-Alkylation | Ethyl 2-(1-benzylazetidin-3-ylidene)acetate |

| Acetyl chloride (AcCl) / Base | N-Acylation | Ethyl 2-(1-acetylazetidin-3-ylidene)acetate |

| Ethyl Chloroformate / Base | N-Acylation | 1-Ethyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1,3-dicarboxylate |

| Ethanesulfonyl chloride / Base | N-Sulfonylation | Ethyl 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetate |

Derivatization via N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent unwanted side reactions. A variety of protecting groups are available, with the choice depending on the stability required and the conditions for subsequent removal. mdpi.com

Common N-protecting groups for azetidines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid). researchgate.net

Benzhydryl (Bh): The bulky benzhydryl group can be introduced and is known for its stability. rsc.org Deprotection can be achieved through methods like treatment with N-bromosuccinimide followed by hydrolysis or using ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comktu.edu

p-Ethoxyphenyl (PEP): This group can be removed oxidatively using reagents like CAN. beilstein-journals.org

The ability to protect and deprotect the azetidine nitrogen is crucial for the strategic synthesis of complex molecules derived from this compound. mdpi.comktu.edu

Table 4: Common N-Protection and Deprotection Strategies

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl |

| Benzhydryl (Bh) | Benzhydryl bromide | Ceric Ammonium Nitrate (CAN) or NBS/hydrolysis |

| p-Ethoxyphenyl (PEP) | 1-bromo-4-ethoxybenzene | Ceric Ammonium Nitrate (CAN) |

Ring-Opening Reactions of the Azetidine Core

The azetidine ring, while more stable than an aziridine (B145994) ring, possesses significant ring strain (approx. 25.4 kcal/mol), which can be harnessed to drive ring-opening reactions. rsc.org These reactions typically require activation of the azetidine, as the ring is relatively inert to nucleophilic attack on its own. magtech.com.cn

Activation is commonly achieved by converting the ring nitrogen into a better leaving group. This can be done by:

N-Acylation or N-Sulfonylation: Placing an electron-withdrawing group on the nitrogen makes the ring carbons more electrophilic.

Formation of an Azetidinium Ion: N-alkylation or protonation with a strong acid generates a quaternary azetidinium salt. This positively charged species is highly activated towards nucleophilic attack. magtech.com.cn

Once activated, the azetidinium ion can be opened by a variety of nucleophiles. The regioselectivity of the attack (at the C2 or C4 position) is influenced by steric and electronic factors of the substituents on the ring. magtech.com.cn For azetidines with unsaturated substituents, cleavage of the C-N bond adjacent to the group that can stabilize a developing charge is often favored. magtech.com.cn

Table 5: Potential Ring-Opening Reactions of Activated Azetidines

| Activation Method | Nucleophile | Potential Product |

| N-Alkylation (e.g., with CH₃I) | Iodide (I⁻) | γ-amino-α,β-unsaturated ester |

| N-Acylation (e.g., with AcCl) | Chloride (Cl⁻) | γ-acetamido-α,β-unsaturated ester |

| Acid Catalysis (e.g., HBr) | Bromide (Br⁻) | γ-amino-δ-bromo-α,β-unsaturated ester |

Nucleophilic Ring Opening Mechanisms

While specific studies on the nucleophilic ring opening of this compound are not extensively documented, the reactivity can be inferred from related azetidine and aziridine systems. The presence of the electron-withdrawing acetate (B1210297) group is expected to activate the azetidine ring towards nucleophilic attack.

Nucleophilic attack can theoretically occur at two positions: the C2 or C4 carbons of the azetidine ring, or at the electrophilic carbon of the ester group. However, the ring strain of the azetidine makes the ring carbons particularly susceptible to attack, leading to ring-opening. The regioselectivity of the attack would likely be influenced by the nature of the nucleophile and the reaction conditions.

For instance, in a related system, the aza-Michael addition of NH-heterocycles to mthis compound has been reported to proceed at the β-position of the α,β-unsaturated ester system, leading to the formation of 3-substituted 3-(acetoxymethyl)azetidines. This indicates that the exocyclic double bond can readily undergo conjugate addition.

In contrast, stronger nucleophiles or conditions that favor attack at the azetidine ring itself could lead to ring scission. Based on studies of N-activated aziridines, which are also strained heterocycles, heteroatom nucleophiles tend to attack the carbon atom that is not substituted with the electron-withdrawing group, leading to the formation of α- or β-amino acid derivatives. nih.gov By analogy, strong nucleophiles might attack the C2 or C4 position of the azetidine ring in this compound, resulting in a variety of linear amino acid derivatives after subsequent workup.

The proposed mechanism for nucleophilic ring opening would involve the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a C-N or C-C bond of the strained ring. The specific pathway and the final product would be highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Transition Metal-Catalyzed Ring Opening Processes

Transition metal catalysis offers a powerful tool for the selective functionalization of strained rings. While specific examples for this compound are scarce, the reactivity of related 3-methyleneazetidines and other strained alkenes in the presence of transition metals provides insight into potential reaction pathways.

Palladium-catalyzed reactions are particularly relevant. For example, the Heck reaction has been successfully applied to functionalize the double bond of 3-alkylidene-1,2-diazetidines in a stereocontrolled manner. nih.gov This suggests that the exocyclic double bond of this compound could undergo similar transformations, such as Heck, Suzuki, or Sonogashira couplings, to introduce various substituents at the vinylic position without necessarily leading to ring opening.

However, under different conditions or with different catalysts, ring-opening cross-coupling reactions are also plausible. For instance, palladium-catalyzed reactions of methylenecyclobutanes, which are isoelectronic with the exocyclic double bond of the target molecule, can proceed via a semi-pinacol-type rearrangement in a Wacker-type oxidation to yield cyclopentanones. nih.govnih.gov A similar palladium-catalyzed oxidative ring expansion of this compound could potentially lead to the formation of substituted pyrrolidinone derivatives.

The general mechanism for such transition metal-catalyzed ring-opening processes would likely involve the initial coordination of the metal to the exocyclic double bond, followed by oxidative addition into one of the strained C-C or C-N bonds of the azetidine ring. Subsequent reductive elimination or other catalytic steps would then lead to the final ring-opened or rearranged product.

Ring Expansion Reactions of Azetidines

The inherent strain of the azetidine ring makes it a suitable substrate for ring expansion reactions, providing access to larger, more complex heterocyclic structures. Research on 3-methyleneazetidines has demonstrated the feasibility of such transformations.

A notable example is the rhodium-catalyzed reaction of bicyclic methylene (B1212753) aziridines with carbenes, which results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines. nih.gov Although this is a method for synthesizing azetidines, it highlights the propensity of strained rings to undergo rearrangements to form larger rings.

More directly relevant is the asymmetric catalytic ring-expansion of 3-methyleneazetidines with α-diazo pyrazoamides, catalyzed by a chiral cobalt(II) complex. researchgate.netnih.gov This reaction proceeds via a formal nih.govnih.gov-sigmatropic rearrangement of an in situ generated ammonium ylide to afford quaternary proline derivatives in high yield and enantioselectivity. researchgate.netnih.gov This methodology could potentially be applied to this compound to synthesize substituted piperidine derivatives.

The proposed mechanistic pathway for such a ring expansion involves the initial reaction of the azetidine nitrogen with a carbene or a similar reactive species to form an ammonium ylide. This is followed by a rearrangement, such as a nih.govnih.gov- or nih.govnih.gov-sigmatropic shift, which leads to the expansion of the four-membered ring to a five- or six-membered ring. The specific outcome would depend on the reagents and catalysts employed.

Pericyclic Reactions and Rearrangements Involving the Azetidin-3-ylidene Moiety

The azetidin-3-ylidene moiety, with its exocyclic double bond conjugated to an ester group, possesses the structural elements necessary for participation in various pericyclic reactions and rearrangements. These concerted processes are governed by the principles of orbital symmetry and can provide stereospecific pathways to complex molecular architectures.

The exocyclic double bond of this compound can act as a dienophile in Diels-Alder reactions . As a [2π] component, it could react with a variety of dienes to construct six-membered rings fused to the azetidine core. The stereoselectivity of such cycloadditions would be influenced by the facial bias imposed by the azetidine ring and the ester group.

Furthermore, the system could potentially undergo [2+2] cycloadditions . Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane (B1203170) rings. libretexts.org Irradiation of this compound in the presence of another alkene could lead to the formation of spirocyclic or fused cyclobutane derivatives.

Electrocyclic reactions , which are intramolecular pericyclic reactions, could also be envisioned. libretexts.org For instance, if appropriate substituents are present on the azetidine ring or the acetate group that can form a conjugated polyene system with the exocyclic double bond, thermal or photochemical activation could induce ring-closure to form bicyclic systems.

Sigmatropic rearrangements represent another class of pericyclic reactions that could be relevant to the reactivity of this compound. libretexts.org For example, a nih.govnih.gov-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangement, could occur if a suitable substituent is attached to the azetidine nitrogen.

Finally, rearrangements involving the strained four-membered ring are also possible. The relief of ring strain can be a powerful driving force for molecular rearrangements. reddit.com For example, under thermal or catalytic conditions, the azetidin-3-ylidene moiety might undergo rearrangements analogous to those observed for methylenecyclobutanes, which can rearrange to form cyclopentene (B43876) or other isomeric structures. acs.org

Derivatization and Functionalization of Ethyl 2 Azetidin 3 Ylidene Acetate

Synthesis of Azetidine (B1206935) Amino Acid Analogues

Ethyl 2-(azetidin-3-ylidene)acetate is a key starting material for the preparation of novel heterocyclic amino acid derivatives that incorporate the azetidine moiety. nih.govnih.govresearchgate.net The synthesis often begins with the protection of the azetidine nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group. The precursor, N-Boc-azetidin-3-one, undergoes a Horner-Wadsworth-Emmons reaction to generate the target ethyl (N-Boc-azetidin-3-ylidene)acetate. nih.govresearchgate.net This intermediate is then used to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are analogues of amino acids. nih.govbohrium.com These azetidine-containing amino acids are valuable scaffolds for creating biologically active compounds and peptides. nih.gov

A primary application of azetidine amino acid analogues is in the creation of peptidomimetics with restricted conformational flexibility. nih.gov Natural peptides often suffer from poor metabolic stability and multiple conformations, which can limit their therapeutic efficacy. By incorporating rigid structural motifs, such as the azetidine ring, into a peptide backbone, it is possible to lock the molecule into a specific, biologically active conformation. nih.gov This structural constraint can enhance binding affinity to target proteins and improve stability. The unique turn structures induced by these non-natural amino acids can be stabilized by interactions such as hydrogen bonds and aromatic stacking, leading to more potent and selective enzyme inhibitors or receptor modulators. nih.gov

Generation of Polysubstituted Azetidine Derivatives

The azetidine scaffold derived from this compound is amenable to the introduction of multiple substituents, leading to the generation of diverse molecular libraries for drug discovery. nih.govresearchgate.net The ability to functionalize the ring at various positions allows for fine-tuning of the molecule's physicochemical and pharmacokinetic properties, which is particularly important for applications such as developing agents that can cross the blood-brain barrier. nih.gov This diversification can be achieved through a variety of synthetic strategies, including powerful C-C bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for diversifying azetidine scaffolds. nih.govnih.gov This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. mdpi.com In the context of azetidine synthesis, a common strategy involves first preparing a halogenated azetidine derivative, such as a brominated pyrazole-azetidine hybrid, from the initial amino acid analogue. nih.govresearchgate.netbohrium.com This halogenated intermediate can then be coupled with a wide range of boronic acids to introduce various aryl or heteroaryl groups onto the azetidine framework, yielding novel and diverse heterocyclic compounds. nih.govbohrium.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Azetidine Diversification This table is illustrative, based on the described synthetic strategy.

| Halogenated Azetidine Precursor | Boronic Acid | Palladium Catalyst | Resulting Polysubstituted Azetidine |

|---|---|---|---|

| (Bromopyrazolyl)azetidine acetate (B1210297) | Phenylboronic acid | Pd(PPh₃)₄ | (Phenylpyrazolyl)azetidine acetate |

| (Bromopyrazolyl)azetidine acetate | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | (4-Fluorophenylpyrazolyl)azetidine acetate |

| (Bromopyrazolyl)azetidine acetate | Thiophene-2-boronic acid | Pd(PPh₃)₄ | (Thienylpyrazolyl)azetidine acetate |

| (Bromopyrazolyl)azetidine acetate | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | (Pyridinylpyrazolyl)azetidine acetate |

Synthesis of Spiro-Azetidine Scaffolds

This compound and its derivatives are valuable precursors for constructing spiro-azetidine scaffolds. researchgate.net Spirocycles, which contain two rings connected by a single common atom, are three-dimensional structures of significant interest in drug discovery due to their structural novelty and rigidity. The synthesis of these complex scaffolds can be achieved by leveraging the reactivity of the azetidine ring. nih.gov For example, metalation of a functionalized azetidine followed by intramolecular cyclization or reaction with a suitable dielectrophile can lead to the formation of novel spirocyclic systems. nih.govresearchgate.net This approach has been used to generate libraries of spirocyclic azetidines for screening against various biological targets. nih.gov

Introduction of Complex Side Chains via Conjugate Additions

The exocyclic double bond in this compound is an electrophilic Michael acceptor, making it highly susceptible to conjugate addition reactions. This reactivity provides a straightforward method for introducing complex side chains at the C3 position of the azetidine ring. A particularly useful transformation is the aza-Michael addition, where nitrogen-based nucleophiles, such as various NH-heterocycles, are added across the double bond. nih.govnih.gov This reaction is a simple and efficient route to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines, which serve as the aforementioned precursors to novel heterocyclic amino acids. researchgate.netbohrium.com

Table 2: Aza-Michael Addition of NH-Heterocycles to Ethyl (N-Boc-azetidin-3-ylidene)acetate This table represents typical reactants and products in the aza-Michael addition as described in the literature.

| NH-Heterocycle Nucleophile | Product |

|---|---|

| Pyrazole | Ethyl 2-(1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate |

| Imidazole | Ethyl 2-(1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate |

| 1,2,4-Triazole | Ethyl 2-(1-Boc-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetate |

| Indazole | Ethyl 2-(1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate |

Synthetic Utility in Complex Molecule Construction

Utilization as Key Intermediates for Heterocyclic Scaffolds

The chemical reactivity of the azetidine (B1206935) ring system, combined with the functionality of the acetate (B1210297) side chain, makes ethyl 2-(azetidin-3-ylidene)acetate a valuable precursor for a variety of more complex heterocyclic systems. The ring can undergo opening reactions to yield useful amides and amines, while the double bond and ester group provide handles for further chemical transformations. researchgate.net

One of the prominent applications of this compound is in the synthesis of fused, bridged, and spirocyclic ring systems. nih.gov For instance, it serves as a crucial intermediate in the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key component for the Janus kinase (JAK) inhibitor, baricitinib. nih.gov This highlights its industrial relevance in the preparation of pharmaceutically active compounds. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the azetidine core provides a foundational scaffold that is elaborated upon.

Research has demonstrated the conversion of azetidine derivatives into other heterocyclic structures like pyrrolidines and piperidines. researchgate.net These transformations often involve ring-expansion strategies, where the strained four-membered ring is encouraged to react with suitable reagents to form larger, more stable ring systems. The exocyclic double bond in this compound can participate in various cycloaddition reactions, further expanding the diversity of accessible heterocyclic scaffolds.

The synthesis of novel azetidin-2-ones, also known as β-lactams, can be achieved through reactions involving azetidine precursors. researchgate.net These β-lactam structures are themselves important pharmacophores found in a wide range of antibiotics. The versatility of this compound as an intermediate is underscored by its ability to be transformed into a diverse array of heterocyclic motifs that are of significant interest in drug discovery. nih.govrsc.org

Role as Building Blocks in the Development of Constrained Molecular Architectures

The inherent structural rigidity of the azetidine ring makes this compound an excellent building block for creating conformationally constrained molecules. researchgate.net Such constraints are highly desirable in medicinal chemistry as they can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The defined three-dimensional structure of the azetidine ring helps to orient substituents in specific spatial arrangements.

The development of CNS-focused lead-like libraries has utilized azetidine-based scaffolds to explore new chemical space. nih.gov The phenethylamine (B48288) structural motif, which is present in many CNS-active agents, can be embedded within the backbone of these scaffolds. nih.gov By incorporating the rigid azetidine core, chemists can design novel molecules with precise control over their shape and pharmacophoric features.

The synthesis of monocyclic azetidines using visible light and a photocatalyst has recently emerged as a powerful method for producing these valuable building blocks. sciencedaily.com This approach offers a more efficient and sustainable way to access a variety of substituted azetidines, which can then be used in drug screening and synthesis. sciencedaily.com The ability to generate a diverse collection of azetidine-based scaffolds is crucial for the development of new therapeutic agents. nih.govchemrxiv.org

The following table provides examples of how the core structure of this compound can be modified to create a variety of constrained molecular architectures.

| Derivative | Structural Modification | Potential Application |

| Fused bicyclic azetidines | Intramolecular cyclization | Scaffolds for CNS-active compounds |

| Spirocyclic azetidines | Spirocyclization at the 3-position | Lead-like molecules for drug discovery |

| Bridged azetidine systems | Ring-closing metathesis | Constrained peptide mimetics |

Application in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of analogs with improved properties without the need for de novo synthesis. nih.gov this compound and its derivatives can be valuable platforms for LSF due to the reactivity of the azetidine ring and the exocyclic double bond.

While direct examples of LSF on this compound itself are not extensively documented in the provided search results, the principles of LSF can be applied to molecules containing this scaffold. For instance, the nitrogen atom of the azetidine ring can be functionalized with various substituents, and the double bond can undergo a range of addition reactions. These modifications can be used to introduce new chemical groups that can modulate the biological activity, solubility, or metabolic stability of the parent molecule.

The development of new functionalization conditions, such as those involving iron(III) catalysis with "Baran Diversinates," has enhanced the scope of LSF reactions. nih.gov These methods can be used to introduce moieties like trifluoromethyl, difluoromethyl, and isopropyl groups, which are known to have a significant impact on the properties of drug molecules. nih.gov The application of such techniques to azetidine-containing compounds could lead to the discovery of new analogs with improved therapeutic potential.

The ability to perform LSF on complex molecules is a key enabling technology in modern medicinal chemistry. thieme.dedntb.gov.ua The structural features of this compound make it a promising substrate for such transformations, offering a pathway to rapidly diversify lead compounds and optimize their pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.